molecular formula C20H16BrIN2O4 B5573090 2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide

Cat. No.: B5573090
M. Wt: 555.2 g/mol
InChI Key: QLBHWFLKDLAFML-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide is a useful research compound. Its molecular formula is C20H16BrIN2O4 and its molecular weight is 555.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 553.93382 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

  • Studies on related hydrazones have shown significant potential in the field of nonlinear optics. Compounds with similar structures have been synthesized and their third-order nonlinear optical properties investigated, revealing applications in optical devices such as limiters and switches due to their two-photon absorption and optical power limiting behavior (Naseema et al., 2010).

Mechanistic Insights in Organic Reactions

  • Research on the reactions of chromium carbene complexes with acetylenes, leading to the formation of furans and phenols, offers mechanistic insights that could be applicable to the synthesis and reactivity studies of compounds like "2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide" (Mccallum et al., 1988).

Antioxidant Activity

  • Isolation and characterization of bromophenols from marine algae have demonstrated potent antioxidant activities. Such studies suggest that structurally similar compounds may also possess antioxidant properties, which could be beneficial in pharmaceutical and food industries (Li et al., 2011).

Antimicrobial and Antitumor Activities

  • The synthesis of novel Schiff bases and thiazolidinone derivatives from related compounds has been explored, with some showing promising antibacterial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Fuloria et al., 2014).

Antiviral and Antitumor Potential

  • Synthesis and evaluation of new 1,3,4-oxadiazole – benzothiazole and hydrazone derivatives using related starting materials have shown cytotoxic and antimicrobial properties, highlighting the chemotherapeutic potential of such compounds against various human tumor cell lines and microbes (Kaya et al., 2017).

Properties

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrIN2O4/c1-26-15-6-9-19(17(21)10-15)27-12-20(25)24-23-11-16-7-8-18(28-16)13-2-4-14(22)5-3-13/h2-11H,12H2,1H3,(H,24,25)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHWFLKDLAFML-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.